1-Butanamine, N,N-dibutyl-, hydrobromide
Overview
Description
1-Butanamine, N,N-dibutyl-, hydrobromide is a chemical compound with the molecular formula C12H28BrN and a molecular weight of 266.26 g/mol. It is a derivative of butanamine, where the amine group is substituted with two butyl groups and combined with hydrobromide.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanamine, N,N-dibutyl-, hydrobromide typically involves the alkylation of butanamine with butyl halides under basic conditions. The reaction can be represented as follows:
Butanamine+2Butyl Halide→N,N-Dibutylbutanamine
This intermediate is then treated with hydrobromic acid to form the hydrobromide salt:
N,N-Dibutylbutanamine+HBr→1-Butanamine, N,N-dibutyl-, hydrobromide
Industrial Production Methods
Industrial production methods for this compound often involve large-scale alkylation reactions using continuous flow reactors to ensure efficient mixing and reaction completion. The use of hydrobromic acid in excess ensures complete conversion to the hydrobromide salt.
Chemical Reactions Analysis
Types of Reactions
1-Butanamine, N,N-dibutyl-, hydrobromide undergoes several types of chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding amides or nitriles.
Reduction Reactions: Reduction can lead to the formation of primary amines.
Common Reagents and Conditions
Substitution: Alkyl halides, under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Major Products Formed
Substitution: N,N-dibutyl derivatives.
Oxidation: Amides or nitriles.
Reduction: Primary amines.
Scientific Research Applications
1-Butanamine, N,N-dibutyl-, hydrobromide has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 1-Butanamine, N,N-dibutyl-, hydrobromide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites and modulating the activity of these targets. The pathways involved often include signal transduction mechanisms that lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Butanamine, N-butyl-: A simpler derivative with only one butyl group attached to the amine.
Dibutylamine: Another derivative with two butyl groups but without the hydrobromide component.
N,N-Dibutylacetamide: A related compound where the amine is acylated.
Uniqueness
1-Butanamine, N,N-dibutyl-, hydrobromide is unique due to its specific substitution pattern and the presence of the hydrobromide salt, which can influence its solubility, reactivity, and biological activity compared to its analogs .
Properties
IUPAC Name |
N,N-dibutylbutan-1-amine;hydrobromide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27N.BrH/c1-4-7-10-13(11-8-5-2)12-9-6-3;/h4-12H2,1-3H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEOQPNRYUCROGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CCCC.Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70480971 | |
Record name | 1-Butanamine, N,N-dibutyl-, hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70480971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37026-85-0 | |
Record name | 1-Butanamine, N,N-dibutyl-, hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70480971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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